molecular formula C7H16ClN3 B1389571 3-Methyl-piperidine-1-carboxamidine hydrochloride CAS No. 1185294-26-1

3-Methyl-piperidine-1-carboxamidine hydrochloride

Cat. No.: B1389571
CAS No.: 1185294-26-1
M. Wt: 177.67 g/mol
InChI Key: QBBCJLHPCGMXPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-piperidine-1-carboxamidine hydrochloride typically involves the reaction of 3-methylpiperidine with cyanamide under acidic conditions to form the carboxamidine group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-piperidine-1-carboxamidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxamidine group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-piperidine-1-carboxamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

3-methylpiperidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3.ClH/c1-6-3-2-4-10(5-6)7(8)9;/h6H,2-5H2,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBCJLHPCGMXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-methylpiperidine (2.347 ml, 20 mmol), diisopropylethylamine (3.49 ml, 20.00 mmol) and 1H-1,2,4-triazole-1-carboximidamide hydrochloride (2.444 g, 22.00 mmol) in N,N-dimethylformamide (10 ml) was stirred at room temperature overnight. Ether (50 ml) was added to the reaction mixture and the mixture was stirred at room temperature for 10 minutes. The ether layer was separated and DMF layer was stirred with ether (50 ml) at 5° C. (ice water bath) for 10 minutes and the ether layer was separated from the residue. Ether (20 ml) was added to the residue and the mixture was stirred at 5° C. The resulting solid was triturated with ether, collected, washed with ether and dried to give the title compound as a colourless solid (2.95 g, 83%). LC/MS [M+H]+=142.
Quantity
2.347 mL
Type
reactant
Reaction Step One
Quantity
3.49 mL
Type
reactant
Reaction Step One
Quantity
2.444 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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